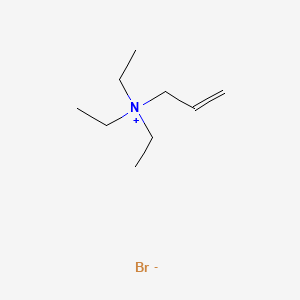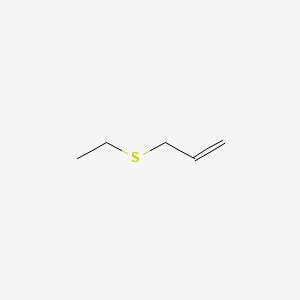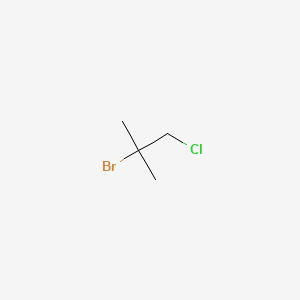
2-Bromo-1-chloro-2-methylpropane
Descripción general
Descripción
2-Bromo-1-chloro-2-methylpropane is an organic compound with the molecular formula C₄H₈BrCl. It is a halogenated alkane, specifically a haloalkane, where a bromine and a chlorine atom are attached to the same carbon atom in a propane chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-1-chloro-2-methylpropane is the carbon atom in the molecule that is bonded to the halogen atoms (bromine and chlorine). This carbon atom is the site of nucleophilic attack during the reaction .
Mode of Action
This compound, a tertiary halogenoalkane, reacts via an SN1 mechanism . In this mechanism, the bond between the carbon and the halogen atom breaks first, forming a carbocation intermediate . This is followed by a nucleophilic attack on the carbocation . The reaction is unimolecular, meaning it involves one molecular entity .
Biochemical Pathways
The SN1 reaction of this compound involves a nucleophilic substitution into a tertiary halogenoalkane . The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by a nucleophile . The overall effect is the replacement of the halogen atom with the nucleophile .
Result of Action
The result of the action of this compound is the formation of a new compound, where the halogen atom has been replaced by a nucleophile . This can lead to the synthesis of a variety of organic compounds, depending on the specific nucleophile used .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, the rate of the SN1 reaction can be affected by the nature of the solvent . Polar protic solvents, which can stabilize the carbocation intermediate, tend to increase the rate of SN1 reactions . Additionally, the temperature and pressure can also affect the rate of the reaction .
Análisis Bioquímico
Biochemical Properties
2-Bromo-1-chloro-2-methylpropane plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amino acids, peptides, and nucleotides, leading to the formation of covalent bonds. This interaction can result in the modification of enzyme activity, protein structure, and nucleic acid function. The reactivity of this compound is primarily due to the presence of both bromine and chlorine atoms, which make it a versatile reagent in biochemical studies .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress response pathways. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an alkylating agent, reacting with nucleophilic sites on proteins, nucleic acids, and other cellular components. This interaction can result in enzyme inhibition or activation, changes in protein structure, and alterations in gene expression. The presence of both bromine and chlorine atoms in this compound enhances its reactivity and allows it to participate in a wide range of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can cause toxic or adverse effects, including tissue damage, organ dysfunction, and altered physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. It is important to carefully control the dosage of this compound in experimental studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, resulting in the formation of covalent adducts. The metabolism of this compound can also affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via specific membrane transporters and distributed to various cellular compartments. The distribution of this compound can impact its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its role in cellular processes and its overall impact on cell function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-chloro-2-methylpropane can be synthesized through the halogenation of 2-methylpropane (isobutane). The process involves the reaction of 2-methylpropane with bromine and chlorine under controlled conditions. The reaction typically occurs in the presence of light or a radical initiator to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-methylpropane is exposed to bromine and chlorine gases. The reaction is carefully monitored to ensure the correct stoichiometry and to minimize the formation of by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-chloro-2-methylpropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can participate in both SN1 and SN2 reactions, where the halogen atoms (bromine and chlorine) are replaced by nucleophiles.
Elimination (E2): The compound can undergo elimination reactions to form alkenes, such as 2-methylpropene.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and halide ions (Cl⁻, Br⁻). The reaction conditions vary depending on whether the reaction follows an SN1 or SN2 mechanism. SN1 reactions typically occur in polar protic solvents, while SN2 reactions occur in polar aprotic solvents.
Elimination: Strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions. The reactions are usually carried out under reflux conditions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be 2-methyl-2-propanol.
Elimination: The major product is 2-methylpropene, formed by the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms.
Aplicaciones Científicas De Investigación
2-Bromo-1-chloro-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds and alkenes.
Biology: The compound can be used in studies involving halogenated hydrocarbons and their effects on biological systems.
Medicine: Research into the pharmacological properties of halogenated compounds may involve this compound as a model compound.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the chlorine atom.
1-Chloro-2-methylpropane: Similar but has the chlorine atom on a different carbon.
2-Chloro-2-methylpropane: Similar but lacks the bromine atom.
Uniqueness
2-Bromo-1-chloro-2-methylpropane is unique due to the presence of both bromine and chlorine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This dual halogenation provides versatility in synthetic applications and allows for the study of reaction mechanisms involving multiple halogens.
Propiedades
IUPAC Name |
2-bromo-1-chloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(2,5)3-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZMNTBSGDUYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174815 | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2074-80-8 | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2074-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 2-bromo-1-chloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


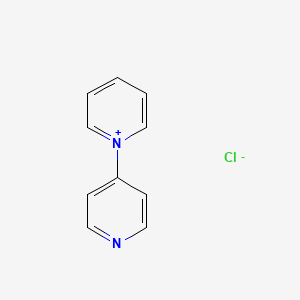
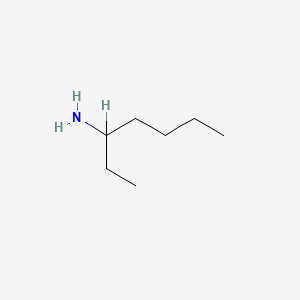
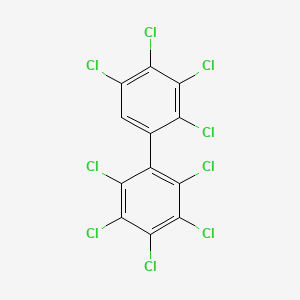
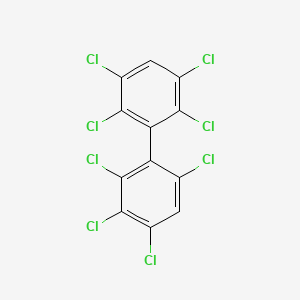
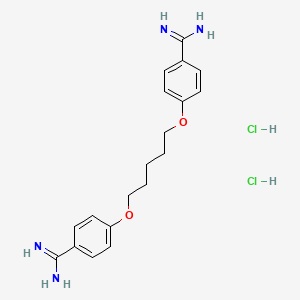
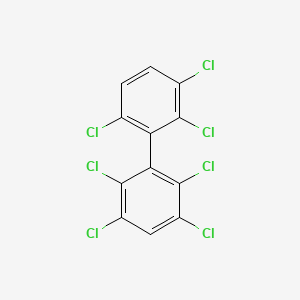
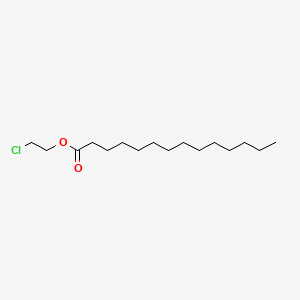
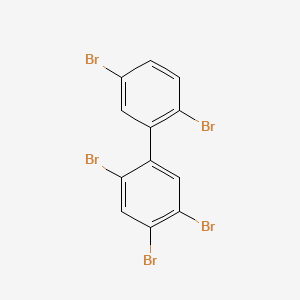
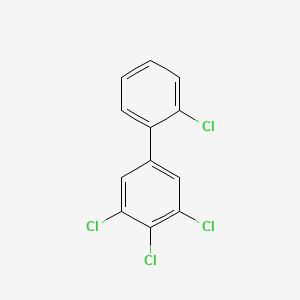
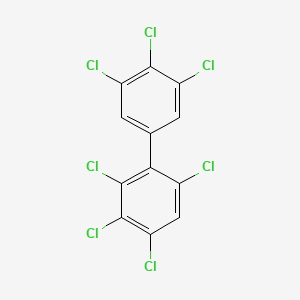
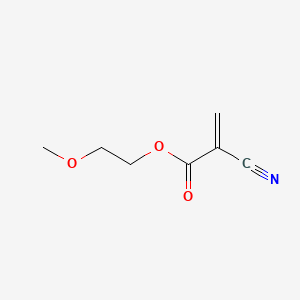
amino]phenyl]-](/img/structure/B1595035.png)
